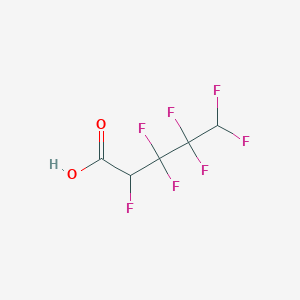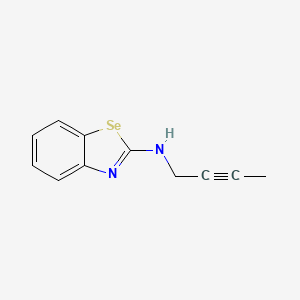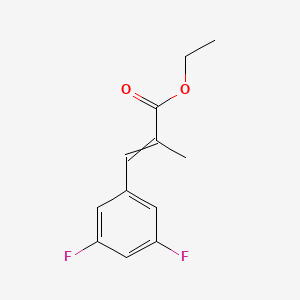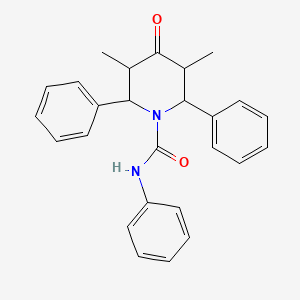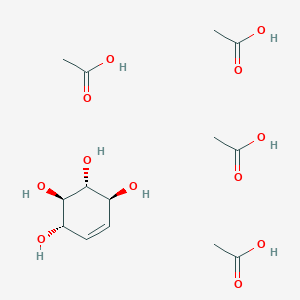
acetic acid;(1S,2R,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;(1S,2R,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol is a compound with a unique structure that combines the properties of acetic acid and a cyclohexene ring with multiple hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1S,2R,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol typically involves the use of cyclohexene as a starting material. The hydroxyl groups are introduced through a series of oxidation reactions. One common method involves the use of osmium tetroxide (OsO4) followed by sodium periodate (NaIO4) to achieve dihydroxylation and cleavage of the double bond, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and reagents are carefully selected to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;(1S,2R,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexane-1,2,3,4-tetraone, while reduction can produce cyclohexane-1,2,3,4-tetrol.
Applications De Recherche Scientifique
Acetic acid;(1S,2R,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving hydroxyl groups.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism by which acetic acid;(1S,2R,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound’s structure allows it to fit into specific binding sites, modulating biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane-1,2,3,4-tetrol: Lacks the acetic acid moiety but has similar hydroxyl group arrangement.
Cyclohexene-1,2,3,4-tetrol: Similar structure but without the acetic acid component.
Acetic acid;cyclohexane-1,2,3,4-tetrol: Similar but with a saturated cyclohexane ring.
Uniqueness
Acetic acid;(1S,2R,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol is unique due to the presence of both acetic acid and a cyclohexene ring with multiple hydroxyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
189389-04-6 |
|---|---|
Formule moléculaire |
C14H26O12 |
Poids moléculaire |
386.35 g/mol |
Nom IUPAC |
acetic acid;(1S,2R,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol |
InChI |
InChI=1S/C6H10O4.4C2H4O2/c7-3-1-2-4(8)6(10)5(3)9;4*1-2(3)4/h1-10H;4*1H3,(H,3,4)/t3-,4-,5+,6+;;;;/m0..../s1 |
Clé InChI |
PFBIFYGTDMTYEJ-ZRRPIIKPSA-N |
SMILES isomérique |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.C1=C[C@@H]([C@H]([C@@H]([C@H]1O)O)O)O |
SMILES canonique |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.C1=CC(C(C(C1O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-(9-Ethyl-9H-carbazol-3-yl)diazenyl]benzamide](/img/structure/B12564360.png)
![[4-[[2-[2-(4-aminophenyl)ethyl]-4-hydroxy-2-isopropyl-6-oxo-3H-pyran-5-yl]sulfanyl]-5-tert-butyl-2-methyl-phenyl] N,N-dimethylsulfamate](/img/structure/B12564367.png)

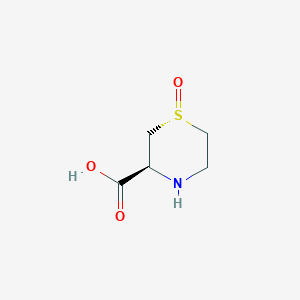
![Cyclopropanecarboxylicacid, 2-[(acetyloxy)methyl]-, (1R,2R)-](/img/structure/B12564388.png)
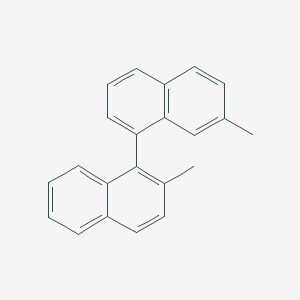
![N-[(E)-hydrazinylidenemethyl]thiophene-2-carboxamide](/img/structure/B12564395.png)
![(3beta,4beta,5alpha)-20-(Dimethylamino)-3-[(2-methylbut-2-enoyl)amino]pregnan-4-yl acetate](/img/structure/B12564409.png)
![4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B12564414.png)
